1,2-Oxazolidin-4-ol

Description

Historical Context and Evolution of 1,2-Oxazolidine Chemistry

The exploration of oxazolidine (B1195125) chemistry dates back to the late 19th and early 20th centuries. wikipedia.orgwikipedia.org Initial investigations focused on the synthesis and basic reactivity of the oxazolidine core. wikipedia.orgwikipedia.org Over the years, the field has evolved significantly, driven by the discovery of naturally occurring and synthetic oxazolidine-containing compounds with notable biological activities. wikipedia.orgnih.gov A pivotal moment in the history of oxazolidine chemistry was the development of oxazolidinone antibiotics, such as linezolid, which spurred intense research into the synthesis and modification of this heterocyclic system. nih.govontosight.ainih.govmdpi.com This led to the creation of a diverse library of oxazolidine derivatives with applications ranging from medicinal chemistry to materials science. researchgate.netionike.com

Significance of the 1,2-Oxazolidine Motif in Synthetic Organic Chemistry

The significance of the 1,2-oxazolidine motif in synthetic organic chemistry is multifaceted. Its derivatives serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The inherent chirality of many oxazolidine derivatives makes them valuable as chiral auxiliaries, enabling the stereoselective synthesis of a wide range of compounds. wikipedia.org The presence of both nitrogen and oxygen atoms in the ring provides multiple sites for functionalization, allowing for the fine-tuning of a molecule's physical and chemical properties. vulcanchem.com Furthermore, the oxazolidine ring can be strategically opened to yield acyclic structures with controlled stereochemistry, further expanding its synthetic utility.

Overview of Research Trajectories for 1,2-Oxazolidin-4-ol

Research on this compound and its derivatives has been primarily driven by their potential as building blocks in the synthesis of more complex and biologically active molecules. vulcanchem.com The presence of a hydroxyl group at the C-4 position offers a key functional handle for further chemical modifications. vulcanchem.com Current research trajectories focus on several key areas, including the development of efficient and stereoselective synthetic routes to access specific isomers of this compound. vulcanchem.com Additionally, there is significant interest in exploring the use of this compound as a precursor for novel antibiotics and other therapeutic agents, given its structural similarity to known pharmacophores. vulcanchem.comvulcanchem.com

Chemical Properties and Synthesis of this compound

Chemical Structure and Properties

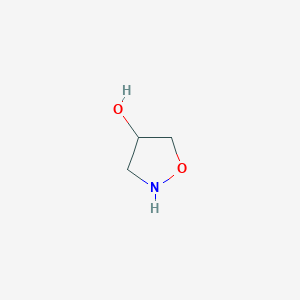

This compound, also known as 4-hydroxyisoxazolidine, is a saturated heterocyclic compound with the molecular formula C₃H₇NO₂. vulcanchem.comnih.gov The core structure consists of a five-membered ring containing a nitrogen and an oxygen atom at positions 1 and 2, respectively, and a hydroxyl group at the 4th position. vulcanchem.com The presence of a chiral center at the C-4 position gives rise to (R) and (S) stereoisomers, which can significantly influence its biological activity and reactivity. vulcanchem.com The hydrochloride salt form of this compound enhances its stability and water solubility. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | vulcanchem.comnih.gov |

| Molecular Weight | 89.09 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | This compound | vulcanchem.comnih.gov |

| CAS Number | 412279-21-1 | vulcanchem.comnih.gov |

| Topological Polar Surface Area | 41.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | vulcanchem.com |

| Estimated LogP | -1.0 to -0.7 | vulcanchem.comnih.gov |

Synthesis Methodologies

While detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from methodologies for related oxazolidinone compounds. vulcanchem.com One potential strategy involves a domino reaction sequence, such as an O-alkylation/aza-Michael/intramolecular retro-Claisen condensation, to construct the functionalized oxazolidine ring. vulcanchem.com Another theoretical approach could involve the adaptation of methods using α-bromoamido alcohols and Michael acceptors. vulcanchem.com

For stereochemical control, a sequential oxidation/reduction pathway can be employed to invert the relative configuration of the isoxazolidine (B1194047) ring. vulcanchem.com This can be achieved through the oxidation of a trans-isoxazolidin-4-ol to the corresponding isoxazolidin-4-one using a reagent like Dess-Martin periodinane, followed by a stereoselective reduction to yield the cis-configured product. vulcanchem.com

Applications in Research

The utility of this compound in research is primarily as a versatile building block for the synthesis of more elaborate molecules. vulcanchem.com Its structural features make it a valuable precursor in medicinal chemistry and organic synthesis.

Role as a Synthetic Intermediate

The presence of multiple functional groups, including the hydroxyl group and the N-O bond within the ring, allows for selective modifications and the introduction of diverse substituents. vulcanchem.com The constrained five-membered ring structure provides a degree of conformational rigidity, which can be advantageous in designing molecules with specific spatial arrangements. vulcanchem.com Furthermore, the ring can undergo cleavage reactions to provide access to acyclic derivatives with defined stereochemistry. vulcanchem.com

Potential in Medicinal Chemistry

In the realm of medicinal chemistry, this compound and its derivatives are of interest due to their structural analogy to 3-hydroxypyrrolidines, which are known pharmacophores in many bioactive compounds. vulcanchem.com The hydroxyl group at the C-4 position can participate in hydrogen bonding interactions with biological targets. vulcanchem.com This functional group also serves as a convenient point for modification to optimize pharmacological properties, such as solubility, metabolic stability, and bioavailability. vulcanchem.com There is ongoing exploration of its potential as a precursor for novel antibiotics and neuromodulators. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazolidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJIHMTJCJDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412279-21-1 | |

| Record name | 1,2-oxazolidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization of 1,2 Oxazolidin 4 Ol and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1,2-oxazolidin-4-ol and its derivatives by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei. nih.govrsc.orgnih.govresearchgate.netresearchgate.nethilarispublisher.compressbooks.pubresearchcommons.orgresearchgate.netuq.edu.aubhu.ac.in

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is a fundamental technique for determining the number of different types of protons and their spatial relationships within a molecule. In the context of this compound and its analogues, ¹H NMR spectra reveal characteristic signals for the protons on the heterocyclic ring and any substituents. nih.govresearchgate.netresearchgate.nethilarispublisher.compressbooks.pubresearchcommons.orgresearchgate.netuq.edu.au

For instance, in certain 1,2-oxazolin-4-ol derivatives, the spectra show signals for two adjacent methine protons and aromatic protons, in addition to an exchangeable OH proton signal. researchgate.net The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the protons on the CH₂ group of some oxazolidine (B1195125) derivatives have been observed as singlet signals in the range of 4.07-4.92 ppm. ajrconline.org In a study of N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide, the CH₂ group of the oxazolidine ring appeared at chemical shifts of 4.07-4.31 ppm. ajrconline.org

The stability of oxazolidine derivatives can also be monitored using ¹H NMR, as demonstrated by studies on their hydrolysis. nih.gov The appearance of new signals corresponding to ring-opened intermediates can be observed upon the addition of D₂O. nih.gov

Table 1: Illustrative ¹H NMR Data for Oxazolidine Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide | CH₂ (oxazolidine) | 4.07-4.31 | - | ajrconline.org |

| General Oxazolidine Derivatives | CH₂ (oxazolidine) | 4.91-4.92, 4.13 | Singlet | ajrconline.org |

| 1,2-oxazolin-4-ol derivatives | Methine, Aromatic, OH | - | - | researchgate.net |

| 2-methyl-1-propanol | CH (tertiary) | 31.7 | - | libretexts.org |

| 2-methyl-1-propanol | CH₃ | 19.0 | Positive Peak (DEPT-135) | libretexts.org |

| 2-methyl-1-propanol | CH₂ (bonded to O) | 69.5 | Negative Peak (DEPT-135) | libretexts.org |

This table provides representative data and may not be exhaustive.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. researchgate.netresearchgate.nethilarispublisher.compressbooks.pubresearchcommons.orgresearchgate.net Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with chemical shifts ranging up to 200 ppm. pressbooks.pub

In the analysis of this compound analogues, ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in For example, in a series of 3-alkanoyl-2-(4'-methyl-3'-pentenyl)oxazolidines, ¹³C NMR spectroscopy revealed the presence of cis (syn)- and trans (anti)-rotational isomers due to the amide group, resulting in two detectable signals for most carbon atoms. nih.gov The chemical shifts of the oxazolidine ring carbons are characteristic; for instance, in N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide, the signals for the oxazolidine ring carbons appeared at 61.4, 66.9, and 72.6 ppm. ajrconline.org In other oxazolidine derivatives, the CH carbon of the ring has been observed around 92-95 ppm, while the CH₂ carbon appears in the range of 61-72 ppm. uobaghdad.edu.iqresearchgate.net Carbonyl carbons in oxazolidinone derivatives are typically found further downfield, in the range of 170-220 ppm. pressbooks.pub

Table 2: Representative ¹³C NMR Data for Oxazolidine Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide | Oxazolidine Ring Carbons | 61.4, 66.9, 72.6 | ajrconline.org |

| N-(2-(4-(dimethylamino)phenyl)-4-oxazolidin-3-yl)isonicotinamide | CH (oxazolidine) | 95 | researchgate.net |

| N-(2-(4-(dimethylamino)phenyl)-4-oxazolidin-3-yl)isonicotinamide | CH₂ (oxazolidine) | 66 | researchgate.net |

| N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl)isonicotinamide | CH (oxazolidine) | 92 | uobaghdad.edu.iq |

| N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl)isonicotinamide | CH₂ (oxazolidine) | 72 | uobaghdad.edu.iq |

| Ethyl ethanoate | Carbonyl Carbon | ~170 | pressbooks.pub |

| General Oxazolidinone Derivatives | Carbonyl Carbon | 170-220 | pressbooks.pub |

This table provides representative data and may not be exhaustive.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its analogues. uq.edu.au Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons.

For example, 2D carbon-hydrogen chemical shift correlation experiments have been instrumental in interpreting the complex proton spectra of some oxazolidine derivatives. nih.gov Similarly, COSY, TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to validate the formation of derivatives in peptide synthesis involving pseudoproline-oxazolidine rings. mdpi.comresearchgate.net The application of these 2D-NMR methods, sometimes in conjunction with computational approaches, allows for the detailed investigation of conformational space and the assignment of cis/trans configurations in complex NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. uq.edu.aubhu.ac.inmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for identifying functional groups in a molecule. researchgate.netresearchgate.netpressbooks.pubresearchgate.netuq.edu.aubhu.ac.inmdpi.commdpi.com The FT-IR spectra of this compound and its analogues exhibit characteristic absorption bands corresponding to specific vibrational modes.

For 1,2-oxazolin-4-ol derivatives, broad bands in the range of 3313-3490 cm⁻¹ are indicative of bonded OH groups, while bands at 1584-1613 cm⁻¹ correspond to C=N groups. researchgate.net In other oxazolidine derivatives, the C-O-C stretching vibration of the oxazolidine ring is observed around 1435 cm⁻¹. researchgate.net The carbonyl group (C=O) in 4-oxo-oxazolidine derivatives shows a strong absorption band around 1640-1690 cm⁻¹. researchgate.net For oxazolidin-5-one derivatives, the C=O stretch is observed in the range of 1693-1704 cm⁻¹. journalsarjnp.com

Table 3: Characteristic FT-IR Absorption Bands for Oxazolidine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (OH) | Stretching | 3313-3490 | researchgate.net |

| Imine (C=N) | Stretching | 1584-1613 | researchgate.net |

| Oxazolidine Ring | C-O-C Stretching | 1435 | researchgate.net |

| Carbonyl (C=O) in 4-oxo-oxazolidines | Stretching | 1640-1690 | researchgate.net |

| Carbonyl (C=O) in oxazolidin-5-ones | Stretching | 1693-1704 | journalsarjnp.com |

| Amide (in five-membered rings) | C=O Stretching | 1685-1720 | uobaghdad.edu.iq |

This table provides representative data and may not be exhaustive.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. bhu.ac.in It is particularly useful for analyzing samples that fluoresce when using visible laser excitation, a common issue with lignocellulosic materials, for example. researchgate.net The use of near-infrared (NIR) lasers in FT-Raman spectrometers significantly reduces fluorescence. mdpi.comresearchgate.net

While specific FT-Raman data for this compound is not extensively detailed in the provided context, the technique is valuable for differentiating between polymorphic forms of drug substances, which can be relevant for substituted oxazolidinone derivatives. americanpharmaceuticalreview.com FT-Raman spectra can reveal subtle structural differences, with characteristic peaks allowing for the identification and quantification of different crystalline forms. americanpharmaceuticalreview.com For instance, in the analysis of phenolic compounds, FT-Raman spectra showed intense bands below 200 cm⁻¹ due to skeletal vibrations and between 1590 and 1715 cm⁻¹ for other vibrational modes. uliege.be The combination of FT-IR and FT-Raman spectroscopy offers a more complete vibrational characterization of materials. spectroscopyonline.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds, as well as elucidating their structure through fragmentation analysis. For the study of this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of novel compounds as it measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. measurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas.

The application of HRMS is crucial in the characterization of oxazolidine derivatives, where the presence of nitrogen and oxygen atoms necessitates precise mass measurements to confirm the elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed structure, researchers can confidently confirm the molecular formula of a synthesized oxazolidine analogue. researchgate.net This technique is particularly useful for identifying unknown compounds or for confirming the structure of newly synthesized molecules in complex mixtures. measurlabs.com For instance, HRMS coupled with a soft ionization technique like ESI can provide the exact mass of a protonated molecule [M+H]+ or other adducts, such as [M+Na]+, which is fundamental for structural elucidation. escholarship.org

Table 1: Illustrative HRMS Data for an Oxazolidine Derivative This table presents example data to illustrate the precision of HRMS.

| Compound | Molecular Formula | Calculated Exact Mass [M+Na]+ | Found Mass [M+Na]+ | Reference |

| 5-Methyl-4-((tetrahydro-4H-pyran-4-ylidene)methyl)hex-4-en-2-yn-1-ol | C₁₃H₁₈O₂ | 229.1205 | 229.1201 | escholarship.org |

| (4S,5R)-1-(2-Bromo-4-methoxy-phenyl)-4,5-diethyl-5-(oxazolidin-2-one-3-carbonyl)-3-phenyl | C₂₅H₂₇BrClNO₅ | Not Specified | Not Specified | figshare.com |

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and large molecules, including various heterocyclic compounds like oxazolidine derivatives. libretexts.orgmdpi.com In ESI-MS, a liquid sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with little to no fragmentation. agsanalitica.com

This method is frequently used to determine the molecular weights of oxazolidine derivatives. sci-hub.senih.gov The resulting mass spectra typically show protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. ESI can be coupled with tandem mass spectrometry (MS/MS), where selected ions are subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides valuable information about the compound's structure, connectivity, and the nature of its substituents. agsanalitica.com The analysis of various N-phenoxyacetyl-1,3-oxazolidines has demonstrated the utility of ESI-MS in confirming their structures by identifying the expected molecular ion peak. sci-hub.se

Table 2: ESI-MS Data for Selected 1,3-Oxazolidine Derivatives

| Compound | Structure | Found ESI-MS m/z |

| N-phenoxyacety-2,2-dimethyl-1,3-oxazolidine | 236 [M+H]+ | |

| N-phenoxyacety-2,2,4,5-tetramethyl-1,3-oxazolidine | 264 [M+1] | |

| N-phenoxyacety-2,2-diethyl-4-methyl-1,3-oxazolidine | 292 [M+1] | |

| Source: Adapted from research on N-phenoxyacetyl-1,3-oxazolidines. sci-hub.se |

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. sci-hub.se This absorption corresponds to the promotion of electrons from a ground state to a higher energy state in molecules containing chromophores (light-absorbing groups). msu.edubioglobax.com The resulting spectrum is a plot of absorbance versus wavelength and is useful for both quantitative analysis and as a qualitative diagnostic tool for the presence of certain functional groups. bioglobax.com

The fundamental this compound ring, being a saturated heterocyclic system containing alcohol and ether functionalities, does not possess a chromophore that absorbs significantly in the common UV-Vis range (200–800 nm). msu.edu Alcohols and ethers typically have absorption maxima below 200 nm, which is outside the range of standard laboratory spectrophotometers. sci-hub.semsu.edu

However, UV-Vis spectroscopy becomes a valuable technique when the oxazolidine ring is substituted with a chromophoric group. Functional groups such as aromatic rings (e.g., phenyl), carbonyl groups (C=O), nitro groups (NO₂), or extended conjugated systems, when attached to the oxazolidine nucleus, will exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands can provide evidence for the presence of these substituents and can be used to quantify the concentration of the derivative in solution according to the Beer-Lambert law. bioglobax.com

Table 3: Typical Absorption Maxima for Common Chromophores This table provides a general reference for the absorption characteristics of chromophores that could be incorporated into oxazolidine derivatives.

| Chromophore | Electronic Transition | Approximate λ_max (nm) |

| C=O (Carbonyl) | n → π | 270 - 290 |

| C=C (Isolated) | π → π | ~170 |

| Benzene | π → π | ~204, ~256 |

| N=O (Nitro) | n → π | ~275 |

| Source: General principles of UV-Vis spectroscopy. msu.edu |

X-ray Crystallography of 1,2-Oxazolidine Derivatives

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of a compound's molecular conformation and configuration, including its absolute stereochemistry.

For oxazolidine derivatives, which often contain multiple stereocenters, X-ray crystallography is the definitive technique for structural assignment. Studies on various substituted oxazolidines have successfully used this method to confirm their molecular structures. For example, the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione was determined to be monoclinic with a P2₁/c space group. bibliomed.org This analysis also revealed details about intermolecular interactions, such as hydrogen bonding between neighboring molecules, which dictates the crystal packing. bibliomed.org

Similarly, the analysis of phenylephrine (B352888) oxazolidine prodrugs showed that both high- and low-melting forms crystallize in an orthorhombic system with a P2(1)2(1)2(1) space group, and that the molecules are held together by intermolecular hydrogen bonds. nih.gov The crystallographic data obtained for various derivatives provide conclusive proof of their structure, which is essential for understanding structure-activity relationships. sci-hub.se

Table 4: Crystallographic Data for Selected Oxazolidine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4-ethyl-1,3-oxazolidine-2-thione | Monoclinic | P2₁/c | a = 8.4988 Å, b = 10.2300 Å, c = 7.5192 Å, β = 96.8299° | bibliomed.org |

| Phenylephrine oxazolidine | Orthorhombic | P2(1)2(1)2(1) | a = 20.697 Å, b = 7.065 Å, c = 9.304 Å | nih.gov |

| N-phenoxyacetyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine (analogue of 4a) | Not specified in abstract | Not specified in abstract | Configuration determined by X-ray crystallography | sci-hub.se |

Computational and Theoretical Investigations of 1,2 Oxazolidin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1,2-oxazolidin-4-ol systems. These methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied to study oxazolidine (B1195125) and isoxazolidine (B1194047) derivatives to determine their optimized geometries, including bond lengths and angles, and to understand their electronic properties. asianpubs.orgbeilstein-journals.orgpreprints.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the structures of related heterocyclic compounds, revealing key geometric parameters. ekb.eg Studies on similar five-membered heterocyclic rings, like isoxazolidines, have utilized DFT at the B3LYP/6-311 level to analyze their structure. bohrium.com The choice of functional and basis set, such as B3LYP/6-31G(d,p) or HF/6-31G(d,p), can influence the calculated Mulliken atomic charges, which in turn helps to identify the most reactive sites within the molecule. asianpubs.org For example, in isoxazoline (B3343090) and isoxazolidine derivatives, atoms like nitrogen and oxygen with high negative charges are identified as probable centers for adsorption. asianpubs.org

The calculated geometric and electronic parameters for a representative this compound system are often presented in detailed tables, providing a quantitative basis for understanding its structure.

Table 1: Representative Calculated Geometric and Electronic Parameters for a this compound System (Note: The following data is illustrative and based on typical values found in DFT studies of similar heterocyclic systems. Specific values for this compound would require dedicated calculations.)

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Bond Length C-N (Å) | ~1.47 | B3LYP/6-311++G(d,p) |

| Bond Length N-O (Å) | ~1.45 | B3LYP/6-311++G(d,p) |

| Bond Length C-O (in ring) (Å) | ~1.43 | B3LYP/6-311++G(d,p) |

| Bond Angle C-N-O (°) | ~105 | B3LYP/6-311++G(d,p) |

| Mulliken Charge on N | ~ -0.6 | B3LYP/6-31G(d,p) |

| Mulliken Charge on Ring O | ~ -0.55 | B3LYP/6-31G(d,p) |

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like this compound. ucsb.edu This process involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative energies. ucsb.edusapub.org Computational methods, particularly molecular mechanics force fields like MMFF94 and semi-empirical methods, are often used for an initial, rapid search of the conformational space. sapub.orgresearchgate.net Subsequently, more accurate quantum mechanical methods, such as DFT, are employed to optimize the geometries and calculate the energies of the most stable conformers. sapub.org The goal is to find the global energy minimum, which represents the most stable conformation of the molecule. nih.gov This information is vital as the biological activity and reactivity of a molecule are often dependent on its preferred conformation.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comnumberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate electrons), while the LUMO energy is related to its electron affinity (its ability to accept electrons). ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO for compounds like this compound. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a this compound System (Note: These are representative values based on calculations of similar heterocyclic compounds.)

| Orbital | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO | ~ -9.5 | B3LYP/6-311++G(d,p) |

| LUMO | ~ 1.5 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | ~ 11.0 | B3LYP/6-311++G(d,p) |

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Electrophilicity Index)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. ekb.egutm.my These descriptors, based on conceptual DFT, provide a theoretical framework for understanding various aspects of chemical reactions. vub.ac.be

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO. A low IP indicates a good electron donor. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO. A high EA suggests a good electron acceptor. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(IP + EA) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). ekb.eg

These reactivity indices are invaluable for predicting the behavior of this compound in various chemical environments and for designing new derivatives with tailored reactivity.

Table 3: Calculated Reactivity Descriptors for a Representative this compound System (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.)

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 9.5 |

| Electron Affinity (EA) | -ELUMO | -1.5 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.0 |

| Chemical Hardness (η) | (IP - EA) / 2 | 5.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.45 |

Molecular Dynamics Simulations to Understand Molecular Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For systems involving this compound, MD simulations can provide valuable insights into their dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules. nih.govacquirepublications.orgresearchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the molecule's trajectory and analyze its properties as a function of time. MD studies can be particularly useful for validating the stability of ligand-receptor complexes predicted by molecular docking and for understanding the influence of the molecular environment on the compound's structure and function. nih.govacquirepublications.org

Prediction and Correlation of Spectroscopic Properties with Theoretical Models

Computational methods, especially DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic properties, which can then be correlated with experimental data for structural validation. asianpubs.orgbeilstein-journals.orgorientjchem.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules. orientjchem.org The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. The calculated chemical shifts are often in good agreement with experimental values, aiding in the structural elucidation of new this compound derivatives. orientjchem.org

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.netscielo.org.za These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed absorption bands. researchgate.net

UV-Vis Spectroscopy: TD-DFT is employed to predict the electronic absorption spectra (UV-Vis) of molecules. orientjchem.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. Such calculations can help understand the electronic transitions responsible for the observed color and can predict how the absorption spectrum might change with different substituents or in different solvents. orientjchem.org

The correlation between theoretically predicted spectroscopic data and experimental results is a powerful tool for confirming the identity and structure of this compound and its analogs. asianpubs.orgpreprints.org

Tautomeric Equilibria Studies

Computational and theoretical chemistry provides powerful tools to investigate the tautomeric equilibria of heterocyclic systems, offering insights into the relative stabilities of different isomeric forms and the factors that influence their interconversion. While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, research on closely related structures, such as (R)-4-amino-1,2-oxazolidin-3-one, also known as D-cycloserine, offers significant understanding of the potential tautomeric behavior of the 1,2-oxazolidine ring system. scholarsresearchlibrary.com

Tautomerism in this compound can be conceptualized primarily as a form of ring-chain tautomerism, where the heterocyclic ring can exist in equilibrium with an open-chain isomer. nih.gov Additionally, prototropic tautomerism, involving the migration of a proton, is a key consideration, particularly for substituted derivatives. scholarsresearchlibrary.com

A detailed theoretical study on D-cycloserine, a structural analog of this compound, utilized quantum-chemical calculations to explore the relative stabilities of its tautomers. The investigation employed both Hartree-Fock (HF) and Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory to analyze the energetics in the gas phase and in various solvents using the Self-Consistent Reaction Field (SCRF) model. scholarsresearchlibrary.com The primary tautomeric equilibrium studied was between the NH (lactam) form and the OH (lactim) form.

The research findings indicated that the NH tautomer is the more stable form in both the gas phase and in solution. The relative energy difference between the more stable NH form and the OH form was found to be in the range of 5-10 kcal/mol across the different environments studied. scholarsresearchlibrary.com This preference for the NH tautomer was observed to increase with the polarity of the solvent.

Detailed Research Findings:

The computational analysis of (R)-4-amino-1,2-oxazolidin-3-one revealed key energetic and structural differences between the NH and OH tautomers. The relative energies (ΔE), Gibbs free energies (ΔG), and dipole moments (µ) were calculated to elucidate the factors governing the tautomeric equilibrium.

The following tables summarize the key computational data from the study:

Table 1: Calculated Relative Energies (kcal/mol) of OH Tautomer with Respect to the More Stable NH Tautomer (Data derived from studies on (R)-4-amino-1,2-oxazolidin-3-one)

| Solvent | Dielectric Constant (ε) | ΔE (HF/6-311++G(d,p)) | ΔE (B3LYP/6-311++G(d,p)) |

| Gas Phase | 1.00 | 9.85 | 8.45 |

| Chloroform | 4.81 | 6.44 | 5.21 |

| Ethanol | 24.55 | 5.98 | 4.82 |

| Water | 78.39 | 5.91 | 4.76 |

This interactive table is based on data reported for (R)-4-amino-1,2-oxazolidin-3-one and is used here to illustrate the expected tautomeric behavior of a related 1,2-oxazolidine system. scholarsresearchlibrary.com

Table 2: Calculated Gibbs Free Energy of Tautomerization (ΔG in kcal/mol) and Equilibrium Constants (K) at 298.15 K (Data derived from studies on (R)-4-amino-1,2-oxazolidin-3-one)

| Solvent | Method | ΔG | K |

| Gas Phase | HF | 9.21 | 1.19E-07 |

| B3LYP | 7.92 | 1.48E-06 | |

| Chloroform | HF | 5.89 | 1.15E-04 |

| B3LYP | 4.75 | 1.04E-03 | |

| Ethanol | HF | 5.43 | 2.53E-04 |

| B3LYP | 4.37 | 2.21E-03 | |

| Water | HF | 5.36 | 2.91E-04 |

| B3LYP | 4.31 | 2.56E-03 |

This interactive table demonstrates the thermodynamic favorability of the NH tautomer, as indicated by the positive ΔG values and equilibrium constants significantly less than 1. scholarsresearchlibrary.com

The computational results consistently show that the stability of the NH tautomer is enhanced in polar solvents, as evidenced by the decrease in the relative energy difference (ΔE) with increasing solvent dielectric constant. scholarsresearchlibrary.com The calculated Gibbs free energies further confirm that the equilibrium lies heavily in favor of the NH form under all conditions studied. scholarsresearchlibrary.com These findings on a close structural analog provide a strong theoretical basis for predicting the tautomeric behavior of this compound, suggesting that the corresponding keto-amine tautomer would likely be the predominant species in any equilibrium.

Mechanistic Investigations of Reactions Involving the 1,2 Oxazolidine Ring System

Reaction Pathway Elucidation, including SN1 vs SN2 Mechanisms and 1,3-Dipolar Cycloaddition Pathways

The formation of the 1,2-oxazolidine ring can proceed through several distinct mechanistic pathways, primarily involving nucleophilic substitution or cycloaddition reactions. The competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways is a critical factor determining the stereochemical outcome of cyclization.

In the synthesis of 1,3-oxazolidin-2-ones from N-tert-butyloxycarbonyl (N-Boc) protected amino alcohols, the conversion of the hydroxyl group into a suitable leaving group can trigger an intramolecular cyclization. uv.es An inversion of configuration at the carbon bearing the leaving group is a hallmark of a classic intramolecular SN2 mechanism. uv.esmasterorganicchemistry.com However, syntheses have reported mixtures of products with both inversion and retention of configuration, complicating a simple mechanistic picture. uv.es The formation of products with retained stereochemistry has led to proposals of competing pathways. One possibility is a unimolecular nucleophilic substitution (SN1) mechanism, which would proceed through a planar carbocation intermediate, allowing the nucleophile to attack from either face, leading to racemization or retention. uv.esnumberanalytics.com Another proposed pathway to explain retention is a double SN2 mechanism. uv.es

The debate between these pathways is often settled by considering the substrate, nucleophile, leaving group, and solvent. libretexts.orgsathyabama.ac.in

Table 1: Comparison of Factors Favoring SN1 vs. SN2 Pathways in Oxazolidine (B1195125) Ring Formation

| Factor | S | S |

| Substrate | Tertiary, allylic, or benzylic carbons that form stable carbocations. libretexts.org | Primary or secondary carbons where steric hindrance is minimal. sathyabama.ac.in |

| Nucleophile | Weak nucleophiles (e.g., alcohols). libretexts.org | Strong, often anionic, nucleophiles. libretexts.org |

| Leaving Group | Good leaving groups that can depart to form a stable carbocation. numberanalytics.com | Good leaving groups are also required. |

| Solvent | Polar protic solvents (e.g., water, methanol) that stabilize the carbocation intermediate. libretexts.orgsathyabama.ac.in | Polar aprotic solvents (e.g., DMSO, DMF) that enhance nucleophilicity. libretexts.orgsathyabama.ac.in |

| Stereochemistry | Leads to a mixture of stereoisomers (racemization/retention). numberanalytics.comsathyabama.ac.in | Results in inversion of configuration. numberanalytics.comsathyabama.ac.in |

A powerful and widely used alternative for constructing the 1,2-oxazolidine skeleton is the 1,3-dipolar cycloaddition reaction. This pathway involves the reaction of a 1,3-dipole, such as an azomethine ylide or a nitrone, with a dipolarophile, typically an aldehyde or a ketone. clockss.orgresearchgate.net For example, the reaction of azomethine ylides, generated from the decarboxylation of secondary α-amino acids, with aldehydes provides a highly regioselective route to various oxazolidine derivatives. researchgate.net Similarly, the 1,3-dipolar addition of nitrones to captodative olefins has been shown to be highly regioselective, yielding adducts with substitution exclusively at the C-5 position of the resulting isoxazolidine (B1194047) ring. clockss.org

Transition State Analysis for Key Bond-Forming Steps

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for analyzing the transition states (TS) of key bond-forming steps in 1,2-oxazolidine synthesis. These studies provide detailed insights into reaction barriers and the origins of selectivity.

In the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, DFT calculations revealed that the cycloaddition proceeds through an asynchronous concerted mechanism . beilstein-journals.orgnih.gov Two potential pathways exist for the initial nucleophilic attack. The calculations showed a strong energetic preference (by 26.7 kcal/mol in DCM) for the transition state (TS1) where the isocyanate nitrogen attacks the less sterically hindered carbon of the epoxide, which explains the observed regioselectivity of the product. beilstein-journals.orgnih.gov

The stereochemical outcome of reactions can also be rationalized through transition state analysis. In the (4+3) cycloaddition of a chiral oxazolidinone-stabilized oxyallyl with furans, the major diastereomer was found to arise from the addition of the furan (B31954) to the more sterically crowded face of the oxyallyl. nih.gov DFT calculations explained this counterintuitive result by identifying a stabilizing CH–π interaction between the furan and a phenyl group on the chiral auxiliary in the favored, more crowded transition state. nih.gov

Furthermore, in the oxidative rearrangement of α,β-unsaturated γ-lactams to form vicinally substituted 2-oxazolidinones, the proposed mechanism involves the rearrangement of an epoxy ester intermediate. nih.gov The calculated transition state for this rearrangement showed that only one of the two possible epoxide diastereomers could easily rearrange. The unreactive diastereomer would require a highly congested transition state due to steric hindrance, explaining the high diastereoselectivity of the reaction. nih.gov

Role of Catalysis in 1,2-Oxazolidine Ring Formation, with emphasis on Palladium-Catalyzed, Cobalt-Catalyzed, and Gold-Catalyzed Processes

Metal catalysis plays a pivotal role in the efficient and selective synthesis of the 1,2-oxazolidine ring, enabling reactions under mild conditions that would otherwise be difficult. Palladium, gold, and cobalt are among the most effective catalysts for these transformations.

Palladium-Catalyzed Processes: Palladium catalysts are exceptionally versatile and have been employed in numerous strategies for oxazolidinone synthesis. These include:

Tandem Cyclizations: A three-component tandem reaction of buta-2,3-dien-1-ol, aryl iodides, and imines, catalyzed by Pd(0), produces highly substituted oxazolidines with good diastereoselectivity. rsc.org

CO₂ Incorporation: Palladium catalysts facilitate multicomponent reactions that incorporate atmospheric CO₂ to build the oxazolidinone ring from simple precursors like propargylamines and aryl halides, forming up to four new bonds in a single operation. rsc.org

Allylic Cyclization: The intramolecular cyclization of substrates like cyclic biscarbamates proceeds via a palladium-catalyzed allylic substitution. nih.gov The general mechanism involves the complexation of Pd(0) to the olefin, ionization to form a π-allyl-palladium intermediate, intramolecular attack by the nucleophile, and decomplexation to release the product and regenerate the catalyst. nih.govbeilstein-journals.org

Gold-Catalyzed Processes: Cationic gold catalysts are particularly effective in activating alkynes for nucleophilic attack, enabling mild and efficient cyclization reactions.

Cyclization of Alkynylamines: N-Boc-protected alkynylamines are readily converted into alkylidene 2-oxazolidinones in the presence of a cationic Au(I) complex. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which activates it for intramolecular attack by the carbamate (B1207046) oxygen. organic-chemistry.org

Cycloisomerization: Gold catalysis can induce skeletal rearrangements. For instance, a gold-catalyzed 1,1-carboalkoxylation of ynamides proceeds through a unique α-hemiaminal ether gold carbene intermediate, which then undergoes a selective 1,2-N-migration to yield functionalized indenes, demonstrating the diverse reactivity accessible with gold. nih.gov

Cobalt-Catalyzed Processes: Cobalt complexes have been utilized in cycloaddition reactions, particularly for CO₂ fixation.

Aziridine (B145994) and CO₂ Cycloaddition: Iron(II)-iminopyridine complexes, which are related to cobalt systems, have been shown to be excellent catalysts for the regioselective synthesis of oxazolidinones from aziridines and CO₂ under mild conditions. acs.org The mechanism involves the catalyst acting as a Lewis acid to activate the aziridine for ring-opening and a cocatalyst that facilitates CO₂ insertion, followed by intramolecular cyclization. acs.org

Table 2: Overview of Metal-Catalyzed Reactions for 1,2-Oxazolidine Ring Synthesis

| Catalyst | Reaction Type | Substrates | Key Mechanistic Feature | Ref. |

| Palladium | Tandem Cyclization | Allene-diols, Aryl Iodides, Imines | Formation of π-allyl-palladium intermediate. | rsc.org |

| Palladium | Carboxylation/Cyclization | Propargylamines, Aryl Halides, CO₂ | Multicomponent reaction with CO₂ incorporation. | rsc.org |

| Gold | Intramolecular Cyclization | N-Boc-protected Alkynylamines | Lewis-acidic activation of the alkyne moiety. | organic-chemistry.org |

| Cobalt/Iron | Cycloaddition | Aziridines, CO₂ | Lewis-acid activation of aziridine ring. | acs.org |

Regioselectivity and Stereoselectivity in Cycloaddition and Cyclization Reactions

Controlling regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) is a central goal in the synthesis of complex molecules containing the 1,2-oxazolidine ring.

Regioselectivity: In cycloaddition reactions, the regiochemical outcome is often governed by the electronic properties of the reactants, which can be explained by Frontier Molecular Orbital (FMO) theory. clockss.orgnih.gov

In the 1,3-dipolar cycloaddition of nitrones to N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, the reaction is highly regioselective, yielding only the C-5 substituted isoxazolidine adducts. clockss.org

The reaction of aziridines with CO₂ shows regioselectivity that is dependent on the substituents. Aziridines with aryl or acyl groups typically undergo ring-opening at the substituted carbon to yield 5-substituted oxazolidinones. acs.org Conversely, aziridines with hydroxymethyl groups can lead to ring-opening at the unsubstituted carbon, forming 4-substituted products. acs.org

Stereoselectivity: The stereochemical outcome is influenced by steric hindrance, catalyst-substrate interactions, and specific non-covalent interactions in the transition state.

In Diels-Alder reactions involving exo-2-oxazolidinone dienes, cycloadditions can proceed with high stereoselectivity, favoring para-endo cycloadducts. nih.gov

The stereoselectivity of 1,3-dipolar cycloadditions of azomethine ylides is governed by the geometry of the ylide dipole and the orientation of its approach to the dipolarophile. researchgate.net

In catalyst-controlled reactions, the chiral environment created by the catalyst-ligand complex dictates the stereochemical pathway. A systematic study of (4+3) cycloadditions using a chiral oxazolidinone auxiliary found that reactions with 2-substituted furans selectively gave syn cycloadducts, whereas 3-substituted furans gave anti cycloadducts, often with high diastereoselectivity. nih.gov

Table 3: Examples of Selectivity in 1,2-Oxazolidine Ring Formation

| Reaction Type | Reactants | Selectivity Type | Outcome | Ref. |

| 1,3-Dipolar Cycloaddition | Nitrone + Captodative Olefin | Regioselective | Exclusive formation of C-5 substituted isoxazolidine. | clockss.org |

| Diels-Alder Cycloaddition | exo-2-Oxazolidinone Diene + Dienophile | Stereoselective | Favors para-endo cycloadducts. | nih.gov |

| (4+3) Cycloaddition | Chiral Oxyallyl + Substituted Furan | Stereoselective | Syn adducts from 2-substituted furans; anti from 3-substituted furans. | nih.gov |

| CO₂ Cycloaddition | Substituted Aziridine + CO₂ | Regioselective | Product substitution pattern depends on aziridine substituent. | acs.org |

Solvent Effects on Reaction Mechanisms and Tautomeric Distributions

The choice of solvent can profoundly influence not only the rate of a reaction but also its mechanistic pathway and the position of tautomeric equilibria.

Effects on Reaction Mechanisms: Solvents play a critical role in stabilizing or destabilizing reactants, intermediates, and transition states. In nucleophilic substitution reactions, solvent polarity is a key determinant for the SN1 versus SN2 pathway. libretexts.orgsathyabama.ac.in

Polar protic solvents (e.g., water, alcohols) are effective at solvating both cations and anions. They excel at stabilizing carbocation intermediates, thereby favoring the SN1 mechanism. libretexts.org

Polar aprotic solvents (e.g., DMSO, acetone, DMF) can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, thus favoring the SN2 mechanism. sathyabama.ac.in In some organocatalytic reactions, the solvent can participate directly in the mechanism. For example, DFT studies on a Michael addition showed that the reaction mechanism in dichloromethane (B109758) (DCM) involved five steps, while the mechanism in water involved six, because the method of enamine hydration differed between the two solvents. acs.org

Effects on Tautomeric Distributions: For oxazolidine derivatives capable of tautomerism, the solvent environment can shift the equilibrium by preferentially stabilizing one tautomer over another. This is particularly relevant for structures like (R)-4-amino-1,2-oxazolidin-3-one (a derivative of 1,2-Oxazolidin-4-ol), which can exist in different tautomeric forms.

Quantum-chemical calculations on cycloserine ((R)-4-amino-1,2-oxazolidin-3-one) showed that the NH tautomer is more stable than the corresponding OH tautomer in both the gas phase and in various solvents. scholarsresearchlibrary.com

The relative energy difference between the tautomers, and thus the stability of the NH form, increases with the dielectric constant of the solvent. scholarsresearchlibrary.com This indicates that more polar solvents provide greater stabilization for the more polar NH tautomer. acs.orgorientjchem.orgresearchgate.net This trend is generally observed in heterocyclic systems where polar solvents stabilize tautomers with larger dipole moments. orientjchem.orgnih.gov

Derivatives and Analogues of 1,2 Oxazolidin 4 Ol: Synthesis and Structure Activity/property Relationships

Design Principles for 1,2-Oxazolidine Analogues and Diversified Scaffolds

The design of analogues based on the 1,2-oxazolidin-4-ol scaffold is guided by several key principles aimed at exploring and optimizing chemical and biological properties. A primary strategy involves the creation of compound libraries with diverse functionalities to systematically probe structure-activity relationships (SAR). This "diversity-oriented synthesis" allows for the exploration of a wide range of biological activities by combining simple building blocks in a modular fashion.

Another important design consideration is the generation of "privileged scaffolds," which are molecular frameworks capable of binding to a variety of biological targets. The 1,2-oxazolidine ring can be considered a privileged scaffold due to its ability to present substituents in a defined three-dimensional arrangement, a critical feature for molecular recognition by proteins and other biological macromolecules. Modifications can be introduced at various positions of the ring to fine-tune binding affinity and selectivity for a specific target.

Furthermore, the design of 1,2-oxazolidine analogues often incorporates principles of conformational constraint. By introducing cyclic systems or bulky substituents, the flexibility of the molecule can be reduced, locking it into a "bioactive conformation." This can lead to increased potency and selectivity by minimizing the entropic penalty upon binding to a target. The inherent stereochemistry of the this compound core is a crucial element in this design approach.

Synthetic Strategies for Functionalized this compound Derivatives

While direct synthetic routes to this compound are not extensively documented, several methodologies for related isoxazolidine (B1194047) and oxazolidinone compounds provide a strong foundation for accessing its functionalized derivatives. vulcanchem.com

A prominent method for the synthesis of isoxazolidin-4-ols involves the hydroboration-oxidation of 2,3-dihydroisoxazoles that are not substituted at the 4 and 5 positions. vulcanchem.com This approach has demonstrated high levels of both regioselectivity and stereoselectivity, often yielding products with a trans stereochemistry relative to the substituent at the C-3 position. vulcanchem.com The reaction typically proceeds by the addition of a borane (B79455) complex, such as BH₃·THF, followed by oxidation with basic hydrogen peroxide. vulcanchem.com

Another key strategy focuses on the stereochemical manipulation of the isoxazolidine ring. This can be achieved through a sequential oxidation/reduction pathway to invert the relative configuration at the C-3 and C-4 positions. vulcanchem.com For instance, a trans-isoxazolidin-4-ol can be oxidized to the corresponding isoxazolidin-4-one using a reagent like Dess-Martin periodinane. vulcanchem.com Subsequent reduction of the ketone with a bulky reducing agent, such as L-selectride, can then selectively produce the cis-configured isoxazolidin-4-ol. vulcanchem.com

For the synthesis of more complex, substituted oxazolidine (B1195125) derivatives, multi-component reactions offer an efficient approach. For example, a three-component reaction involving anilines, ethyl glyoxalates, and epoxides has been shown to yield multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. nih.gov While this produces the 1,3-isomer, analogous strategies could potentially be adapted for the synthesis of 1,2-oxazolidine systems.

The table below summarizes some of the key synthetic approaches that can be applied or adapted for the synthesis of functionalized this compound derivatives.

| Synthetic Strategy | Key Reagents | Outcome | Reference |

| Hydroboration-Oxidation | 2,3-Dihydroisoxazoles, BH₃·THF, H₂O₂ | Regio- and stereoselective formation of trans-isoxazolidin-4-ols | vulcanchem.com |

| Stereochemical Inversion | Dess-Martin periodinane, L-selectride | Conversion of trans-isoxazolidin-4-ols to cis-isomers | vulcanchem.com |

| Multi-component Reaction | Anilines, ethyl glyoxalates, epoxides | Synthesis of multi-substituted 1,3-oxazolidines (adaptable) | nih.gov |

Structure-Activity Relationship (SAR) Studies on the 1,2-Oxazolidine Scaffold

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the 1,2-oxazolidine scaffold, these studies focus on the impact of stereochemistry and the effects of different substituents on the ring.

Impact of Stereochemistry on Molecular Properties and Interactions

The this compound core contains at least one chiral center at the C4 position, and substitutions at other positions can introduce additional stereocenters. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. vulcanchem.comvulcanchem.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

For instance, in related heterocyclic compounds, it has been demonstrated that one enantiomer can be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov The stereochemistry of the this compound ring dictates the spatial orientation of its substituents, which in turn governs how the molecule fits into the binding site of a biological target. The ability to selectively synthesize specific stereoisomers, such as the (4R)- and (4S)-isoxazolidin-4-ol, is therefore of paramount importance in drug discovery. vulcanchem.comvulcanchem.com

Influence of Substituent Effects on Reactivity and Molecular Recognition

The nature and position of substituents on the 1,2-oxazolidine ring have a profound impact on the molecule's electronic properties, reactivity, and its ability to be recognized by biological targets. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-withdrawing groups , such as nitro or cyano groups, decrease the electron density of the heterocyclic ring. This can affect the pKa of the ring nitrogen and the reactivity of adjacent functional groups. In the context of molecular recognition, EWGs can participate in specific hydrogen bonding or dipolar interactions with a target protein. For example, in studies on related (azolylphenyl)oxazolidinones, the introduction of a cyano moiety on an attached azole ring often led to a dramatic improvement in antibacterial activity. acs.org

The position of the substituent is also critical. The strategic placement of functional groups allows for the optimization of interactions with specific residues in a binding pocket. SAR studies on related heterocyclic compounds have shown that even subtle changes in the position of a substituent can lead to significant differences in biological activity.

The following table provides a general overview of the influence of substituent types on the properties of heterocyclic scaffolds.

| Substituent Type | General Effect on Ring | Potential Impact on Molecular Properties |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Decrease electron density | Alter pKa, participate in specific polar interactions, can increase potency |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂) | Increase electron density | Alter nucleophilicity, influence lipophilicity and solubility |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, resonance electron donation | Can modulate lipophilicity and metabolic stability, may form halogen bonds |

Bioisosteric Replacements Involving the 1,2-Oxazolidine Ring System

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. The 1,2-oxazolidine ring can itself be considered a bioisostere of other functionalities, and it can also be replaced by other heterocyclic systems.

Oxazolidinone rings, close relatives of this compound, are known to act as bioisosteres for carbamates, thiocarbamates, ureas, and amides. nih.gov This is because the cyclic carbamate (B1207046) within the oxazolidinone ring can mimic the hydrogen bonding capabilities of these linear groups while often providing enhanced metabolic and chemical stability. nih.gov

Conversely, the 1,2-oxazolidine ring can be replaced by other five-membered heterocycles to modulate a compound's properties. For instance, in the development of antibacterial agents, the oxazolidinone ring has been successfully replaced by isoxazolines. vulcanchem.com The 1,2,3-triazole ring is another common bioisosteric replacement for various heterocyclic systems, including oxazolidinones, due to its ability to mimic amide bonds and its metabolic stability. rsc.org

The choice of a bioisosteric replacement depends on the specific goals of the drug design program. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) has been shown to reduce lipophilicity and improve metabolic stability. rsc.org Similar strategic replacements for the 1,2-oxazolidine scaffold could be envisioned to optimize pharmacokinetic and pharmacodynamic properties.

The table below lists some potential bioisosteric replacements for the 1,2-oxazolidine ring system, based on principles applied to related heterocyclic compounds.

| Original Scaffold | Bioisosteric Replacement | Potential Advantage of Replacement | Reference |

| 1,2-Oxazolidine | Isoxazoline (B3343090) | Altered electronic properties (C=N bond), potential for similar activity | vulcanchem.com |

| 1,2-Oxazolidine | 1,2,3-Triazole | Amide bond surrogate, increased metabolic stability | rsc.org |

| 1,2-Oxazolidine | Pyrrolidine | Removal of heteroatoms, altered polarity and hydrogen bonding | General principle |

| 1,2-Oxazolidine | Thiazolidine | Introduction of sulfur, altered size, polarity, and binding interactions | General principle |

Applications of 1,2 Oxazolidine Ring Systems in Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. researchgate.net The 1,2-oxazolidine framework, particularly in the form of oxazolidinones, has proven to be a cornerstone in this area of asymmetric synthesis. wikipedia.orgresearchgate.net These auxiliaries function by creating a sterically defined environment that forces the approach of reagents from a specific direction.

Directing Aldol (B89426) Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters. researchgate.net Chiral oxazolidinone auxiliaries, famously developed by David A. Evans, are widely employed to control the stereochemical outcome of this transformation. wikipedia.orgresearchgate.net When an N-acyl oxazolidinone is deprotonated to form a boron or titanium enolate, the chiral environment established by the auxiliary directs the subsequent reaction with an aldehyde. wikipedia.orgacs.org This control typically leads to the formation of syn-aldol products with a high degree of diastereoselectivity. nih.gov The stereoselectivity is rationalized by the formation of a rigid, chelated transition state where one face of the enolate is effectively blocked by a substituent on the oxazolidinone ring, thereby directing the electrophilic attack of the aldehyde to the opposite face. nih.gov

Facilitating Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring and can create up to four stereocenters simultaneously. nih.gov Chiral oxazolidinone derivatives attached to the dienophile have been shown to be highly effective in controlling the facial selectivity of this reaction. nih.govnih.govnumberanalytics.com The presence of a Lewis acid catalyst promotes the reaction and enhances the stereodirecting ability of the auxiliary. nih.govnih.gov The Lewis acid coordinates to the carbonyl groups of the N-acryloyl oxazolidinone, locking it into a specific conformation. nih.gov This conformation, combined with the steric hindrance from the auxiliary's substituent, dictates the diene's approach, leading to the formation of the endo-cycloadduct with high diastereoselectivity. nih.govnih.gov

Applications in Radical Additions

The use of chiral auxiliaries has also been extended to control stereochemistry in radical reactions. nih.govacs.org In these reactions, an N-acyl oxazolidinone can be used to direct the addition of a radical to an α,β-unsaturated system. acs.orgnih.gov The stereochemical outcome is influenced by the preferred conformation of the acryloyl-substituted oxazolidinone, which shields one face of the double bond from radical attack. nih.gov Lewis acids can be employed to enhance the diastereoselectivity by creating a more rigid and ordered transition state. nih.gov This methodology has been successfully applied in conjugate radical additions, demonstrating the versatility of the oxazolidinone auxiliary in controlling the formation of new stereocenters under free-radical conditions. nih.govacs.org

Building Blocks and Intermediates in Complex Molecule Synthesis

Beyond their role as transient chiral directors, 1,2-oxazolidine derivatives serve as valuable building blocks and synthetic intermediates for the construction of more complex molecules. vulcanchem.com The inherent functionality and stereochemistry of the oxazolidine (B1195125) ring can be carried through a synthetic sequence and incorporated into the final target. For instance, isoxazolidin-4-ols, constitutional isomers of 1,2-oxazolidin-4-ol, are recognized for their utility as versatile building blocks due to their multiple functional groups and rigid ring structure that provides conformational constraint. vulcanchem.com These features allow for selective modifications and stereoselective reactions at various positions, as well as ring-opening reactions to access acyclic structures with defined stereochemistry. vulcanchem.com Similarly, the oxazolidinone ring itself is a key structural feature in several biologically active compounds and can be found within the framework of natural products. researchgate.net

Role in the Synthesis of Other Heterocyclic Systems, including Naphtho[1,8-de]numberanalytics.comnih.govoxazines

The 1,2-oxazolidine ring can undergo transformations to yield other heterocyclic systems. Ring-chain tautomerism, an equilibrium between a cyclic and an open-chain form, can occur in certain oxazolidine derivatives, providing a pathway to different structures. beilstein-journals.orgacs.org For example, pinane-fused 2-amino-1,3-diols, which can be derived from oxazolidinones, undergo regioselective ring closure with aldehydes to produce condensed oxazolidines. beilstein-journals.org In some cases, these oxazolidines can exhibit ring-ring tautomerism, converting to a 1,3-oxazine system. beilstein-journals.org While direct synthesis of Naphtho[1,8-de] numberanalytics.comnih.govoxazines from this compound is not prominently documented, the principle of using amino alcohol precursors, which are structurally related to opened oxazolidines, for the synthesis of such fused oxazines is established. The transformation of the oxazolidine ring or its precursors is a strategic approach to access a diversity of other heterocyclic structures.

Future Research Directions and Emerging Trends in 1,2 Oxazolidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2-oxazolidin-4-ol and its derivatives is an area of active research, with a strong emphasis on developing greener and more efficient methods. While direct synthesis protocols for the parent this compound are not extensively documented, related structures like oxazolidinones offer insights into potential strategies. vulcanchem.com For instance, domino reactions, such as the O-alkylation/aza-Michael/intramolecular retro-Claisen condensation sequence, have been employed for functionalized oxazolidin-4-ones. vulcanchem.com Adapting such strategies could pave the way for novel synthetic routes to this compound. vulcanchem.com

Future efforts are likely to concentrate on the following areas:

Catalysis: The use of novel catalysts, including environmentally benign and recyclable options, is a key trend. semanticscholar.org For example, copper-catalyzed reactions are being explored for the synthesis of related heterocyclic compounds like 1,2,3-triazoles and oxazolidin-2-ones. researchgate.netmdpi.com The development of magnetic nanocatalysts, such as MnFe2O4@SiO2-SiO3H, for the synthesis of functionalized oxazolidine-2-ones showcases the move towards recoverable and reusable catalytic systems. researchgate.net

Green Chemistry: A significant push towards "green chemistry" principles is evident. semanticscholar.org This includes the use of safer solvents (or solvent-free conditions), microwave and ultrasonic irradiation to accelerate reactions, and the development of one-pot syntheses to minimize waste and improve atom economy. semanticscholar.orgekb.eg The synthesis of 2-oxazolidinones using CO2 as a C1 source exemplifies this trend towards sustainable feedstocks. mdpi.com

Enantioselective Synthesis: Given the importance of stereochemistry in biological activity, developing highly enantioselective synthetic methods is a priority. vulcanchem.com Future research will likely focus on chiral catalysts and auxiliaries to control the stereochemical outcome of reactions leading to chiral this compound derivatives.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. ajchem-a.com Density Functional Theory (DFT) calculations are increasingly used to predict molecular structures, electronic properties, and reactivity. ajchem-a.comresearchgate.net

Key areas of focus for computational modeling include:

Structure and Reactivity Analysis: DFT methods can provide detailed insights into bond lengths, bond angles, and electronic distribution within the this compound ring system. ajchem-a.comresearchgate.net This information helps in understanding the molecule's stability and predicting its reactivity towards different reagents. For example, Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netajchem-a.com

Spectroscopic Prediction: Computational methods can simulate spectroscopic data, such as FT-IR and NMR spectra, which can aid in the characterization of newly synthesized compounds. ajchem-a.commdpi.com

Structure-Property Relationships: By calculating various molecular descriptors, researchers can establish relationships between the structure of this compound derivatives and their physicochemical properties. acs.org This predictive capability is crucial for designing new molecules with desired characteristics for specific applications, such as in medicinal chemistry or materials science. mdpi.com

Table 1: Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | vulcanchem.com |

| Molar Mass | 89.09 g/mol | nih.gov |

| Topological Polar Surface Area | 41.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 2 | ambeed.com |

| XLogP3 | -1 | nih.gov |

Exploration of New Reactivity Modes and Transformations

The functional groups present in this compound—the hydroxyl group and the N-O bond within the heterocyclic ring—offer a rich landscape for exploring novel chemical reactions and transformations. While the reactivity of the parent compound is not extensively detailed, studies on related isoxazolidines and oxazolidinones provide a foundation for future investigations.

Emerging trends in this area include:

Ring-Opening Reactions: The isoxazolidine (B1194047) ring is known to undergo ring-opening reactions, for instance, to yield amino alcohols. mdpi.com Exploring the selective cleavage of the N-O bond under various conditions could lead to the synthesis of a diverse range of acyclic compounds with controlled stereochemistry.

Derivatization at the Hydroxyl Group: The hydroxyl group at the C4 position is a prime site for functionalization. vulcanchem.com Esterification, etherification, and other transformations at this position can be used to synthesize a library of derivatives with potentially new biological activities or material properties.

Cycloaddition Reactions: The 1,2-oxazolidine scaffold itself can be synthesized via 1,3-dipolar cycloaddition reactions. vulcanchem.com Further exploration of the reactivity of the this compound ring as a synthon in other cycloaddition processes could lead to the construction of more complex polycyclic systems.

Integration of this compound into Advanced Materials Science

The unique structural features of this compound make it an intriguing building block for the development of advanced materials. wepub.org The presence of multiple functional groups allows for its incorporation into polymeric structures and the creation of functional materials with tailored properties.

Future research in this domain is expected to focus on:

Polymer Synthesis: The bifunctional nature of this compound (with its hydroxyl and secondary amine functionalities) makes it a potential monomer for the synthesis of novel polymers. For instance, protected oxazolidine (B1195125) imines have been used in cationic ring-opening polymerization to create copolymers. researchgate.net This suggests that this compound could be a valuable monomer for creating polyamides, polyesters, or polyurethanes with unique properties conferred by the heterocyclic ring.